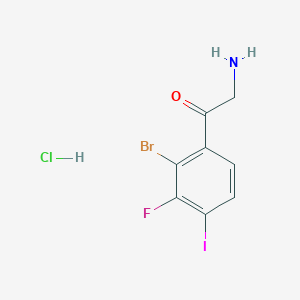
2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenacylamine structure, making it a valuable reagent in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by fluorination and iodination under controlled conditions. The final step involves the conversion of the phenacylamine intermediate to its hydrochloride salt form. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce various substituted phenacylamine derivatives .
Applications De Recherche Scientifique
2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-fluoro-4-iodophenacylamine
- 2-Bromo-3-fluoro-4-iodophenacylamine hydrobromide
- 2-Bromo-3-fluoro-4-iodophenacylamine sulfate
Uniqueness
2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride is unique due to its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in various synthetic and research applications .
Propriétés
Formule moléculaire |
C8H7BrClFINO |
|---|---|
Poids moléculaire |
394.41 g/mol |
Nom IUPAC |
2-amino-1-(2-bromo-3-fluoro-4-iodophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H6BrFINO.ClH/c9-7-4(6(13)3-12)1-2-5(11)8(7)10;/h1-2H,3,12H2;1H |
Clé InChI |
OMHYWUOOBKPVOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)CN)Br)F)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


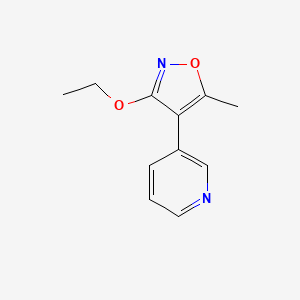
![4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12871623.png)

![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)
![5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12871647.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)


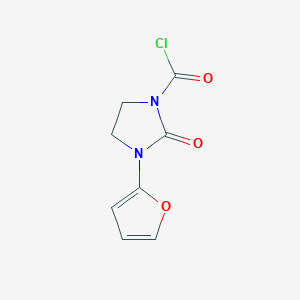

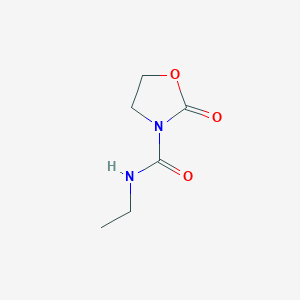

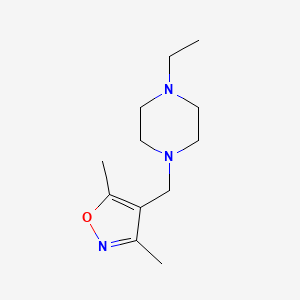
![1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)
